

# Ataquimast CAS number and molecular weight.

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## Compound of Interest

Compound Name: Ataquimast

Cat. No.: B1665806

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## In-Depth Technical Guide: Ataquimast

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ataquimast** is a notable compound in oncological research, particularly in the context of hormone-dependent breast cancers. Identified as a cyclooxygenase-2 (COX-2) inhibitor, it has been investigated for its potential therapeutic applications in advanced receptor-positive breast cancer.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Ataquimast**, including its chemical properties, and available preclinical data. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

### Chemical and Physical Properties

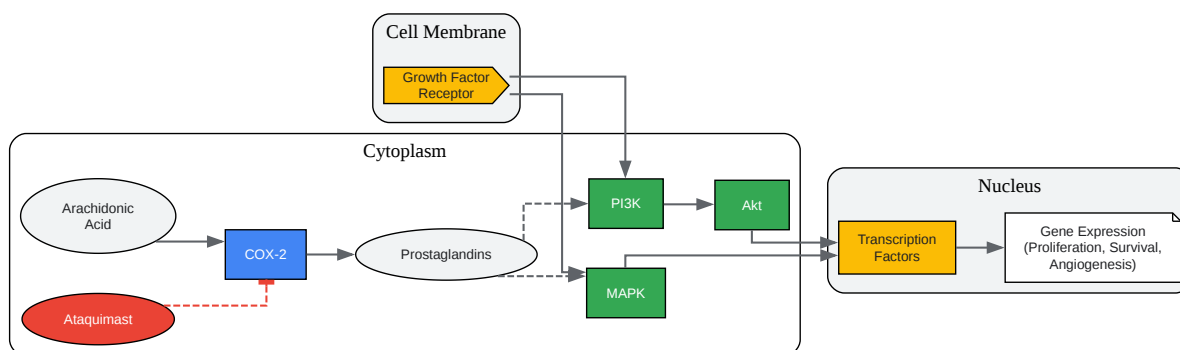
**Ataquimast** is characterized by the following chemical and physical properties, which are fundamental for its application in experimental settings.

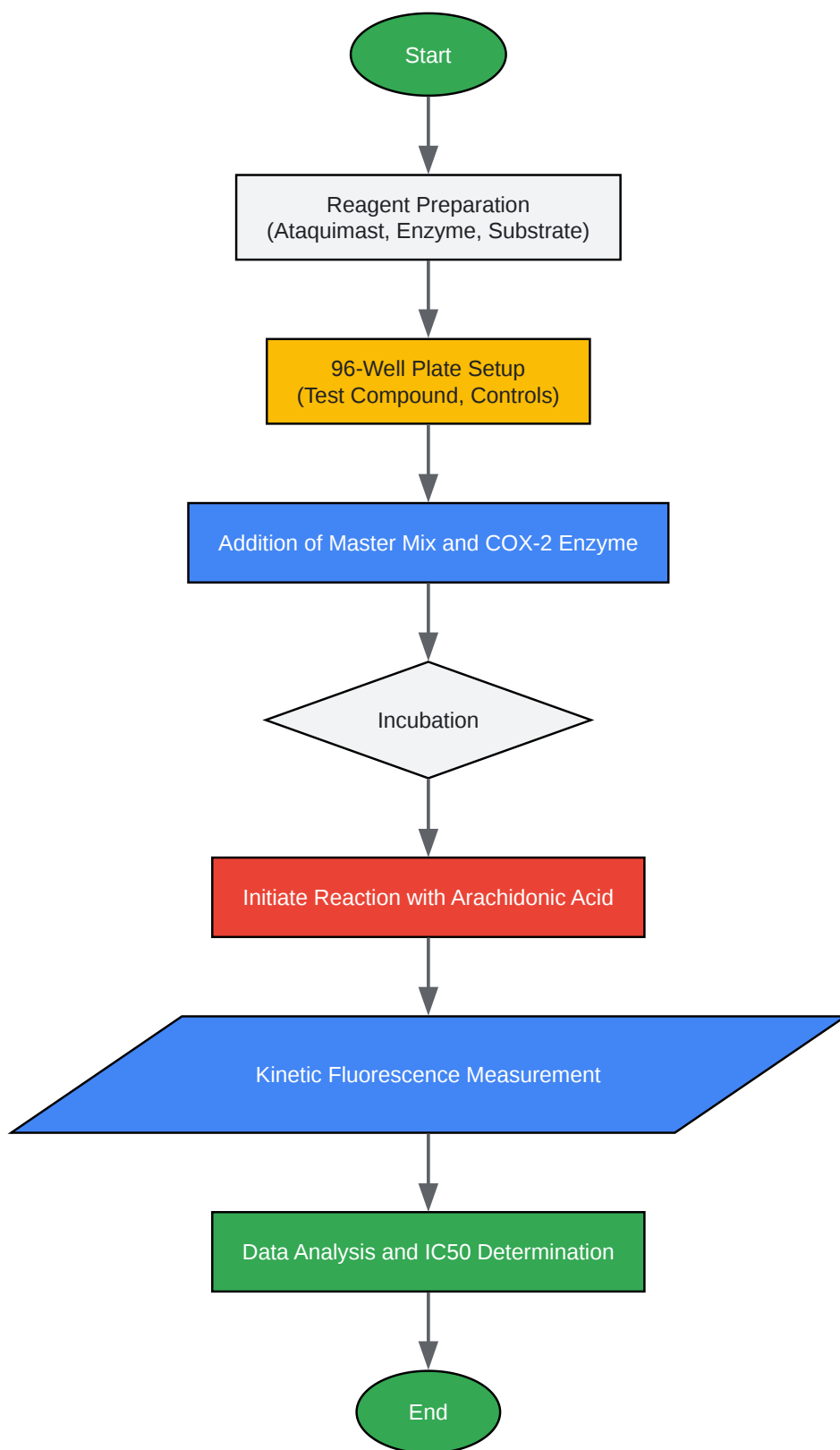
Property	Value	Reference
CAS Number	182316-31-0	[2][3]
Molecular Formula	C11H14ClN3O	[1][2][3]
Molecular Weight	239.7 g/mol	[1][2][3]
Appearance	White Solid	[2]
Solubility	Soluble in DMSO	[2][3]

## Mechanism of Action and Signaling Pathways

**Ataquimast** functions as a COX-2 inhibitor, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[1] In the context of cancer, particularly breast cancer, the COX-2 pathway is often upregulated and contributes to tumor progression through various mechanisms, including angiogenesis, apoptosis inhibition, and metastasis.

The inhibition of COX-2 by **Ataquimast** leads to a reduction in prostaglandin synthesis, which in turn can modulate downstream signaling pathways implicated in cancer cell proliferation and survival. While the precise signaling cascade for **Ataquimast** is not fully elucidated in the provided literature, a plausible mechanism involves the modulation of pathways commonly affected by COX-2 and aromatase inhibitors in cancer cells, such as the PI3K/Akt and MAPK pathways.





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## References

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